(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[(Z)-3-[2-(dimethylamino)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(2)11-10-19-18(23)16(13-15-9-6-12-24-15)20-17(22)14-7-4-3-5-8-14/h3-9,12-13H,10-11H2,1-2H3,(H,19,23)(H,20,22)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRKNGPBZYMKBG-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C(=C/C1=CC=CS1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.46 g/mol
- SMILES Notation : CN(C)CCNC(=O)c1c(C)cc(=C)c(c2cc(SC)ccc2N)c1C
This structure includes a thiophene ring, which is significant for its biological interactions.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Oncogenic Pathways : It has been identified as a potential inhibitor of the BRAF(V600E) mutation, which is prevalent in various cancers, including melanoma. This mutation activates the MAPK signaling pathway, promoting tumor growth .
- Histone Deacetylase Inhibition : Similar compounds have shown promise as histone deacetylase (HDAC) inhibitors, which are important in regulating gene expression related to cancer progression .
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial properties, particularly against Gram-positive bacteria .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of this compound and related compounds:
-
BRAF Inhibition Study :
- Objective : To evaluate the inhibitory effects on BRAF(V600E).
- Methodology : Virtual screening followed by synthesis and testing of derivatives.
- Results : Compounds showed significant inhibition with IC50 values in the low micromolar range, indicating potential for therapeutic use in melanoma treatment .
- HDAC Inhibitor Evaluation :
-
Antimicrobial Activity Assessment :
- Objective : Test efficacy against common bacterial strains.
- Methodology : Minimum inhibitory concentration (MIC) tests performed on various bacterial cultures.
- Results : The compound displayed strong antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with structural similarities to (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide exhibit significant anticancer properties.
In Vitro Cytotoxicity : Studies have shown that related compounds can induce cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.
Mechanism of Action : The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases.
Anticonvulsant Activity : In models of induced seizures, compounds with similar structures have been tested for their anticonvulsant properties. One study reported significant efficacy in reducing seizure frequency in picrotoxin-induced models.
Mechanism : The neuroprotective effects may be attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented through various studies.
Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may exert anti-inflammatory effects through the modulation of immune responses.
Data Tables
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 | <10 | |
| Anticonvulsant | Picrotoxin model | Not specified | |
| Anti-inflammatory | J774A.1 cells | 10 |
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics.
Neuroprotective Study
In a study examining the neuroprotective effects of thiazole derivatives, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.
Comparison with Similar Compounds
Structural Features :
- Dimethylaminoethylamino side chain: Improves solubility in polar solvents due to tertiary amine functionality.
- Z-configuration: Affords a planar enone system, enabling specific hydrogen-bonding patterns and crystal packing .
Comparison with Structural Analogs
The following table compares the target compound with structurally related benzamide derivatives reported in the literature (primarily from ):
Key Comparative Insights:
Aromatic Substituents: The thiophen-2-yl group in the target compound offers distinct electronic properties compared to 4-methoxyphenyl or 3-phenoxyphenyl groups. Thiophene’s sulfur atom may facilitate stronger van der Waals interactions or metal coordination, whereas methoxy/phenoxy groups enhance lipophilicity .
Amino Side Chains: The dimethylaminoethylamino group in the target compound increases hydrophilicity and may enhance binding to biological targets (e.g., enzymes or receptors) through ionic interactions. In contrast, 2-methylpropylamino (isobutyl) and furan-2-ylmethylamino substituents prioritize steric bulk or aromatic stacking .
Synthetic Routes: While the target compound’s synthesis is inferred to involve amidation and enamine formation, analogs with furan or phenoxy groups may require additional steps, such as coupling reactions with heterocyclic amines .
Spectroscopic Characterization: The target compound’s ¹H NMR would show distinct thiophene proton resonances (δ 6.8–7.5 ppm), differentiating it from methoxy-phenyl (δ 3.8 ppm for OCH₃) or furan (δ 6.2–7.4 ppm) analogs . IR spectra would confirm the enone carbonyl stretch (~1670 cm⁻¹) and benzamide N-H bend (~3300 cm⁻¹), consistent across analogs .
Crystallographic Behavior: The Z-configuration in the target compound likely results in a planar enone system, analogous to (2Z)-N-(2-chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide, which forms hydrogen-bonded dimers in crystal lattices .
Pharmacological Potential: Thiophene-containing compounds often exhibit enhanced metabolic stability compared to phenyl derivatives, making the target compound a candidate for drug development .
Preparation Methods
Synthesis of 3-Oxo-1-(thiophen-2-yl)prop-1-en-2-yl Intermediate
The thiophene-containing enone is synthesized via Claisen-Schmidt condensation between thiophene-2-carbaldehyde and acetylacetone.
Procedure :
Thiophene-2-carbaldehyde (1.0 equiv) and acetylacetone (1.2 equiv) are refluxed in ethanol with piperidine (10 mol%) as a base. The reaction is monitored by TLC, yielding the enone as a yellow crystalline solid after recrystallization from ethanol (Yield: 78%).
Characterization :
- 1H NMR (CDCl₃) : δ 7.72 (d, J = 5.1 Hz, 1H, thiophene-H), 7.25 (d, J = 3.4 Hz, 1H, thiophene-H), 6.98 (dd, J = 5.1, 3.4 Hz, 1H, thiophene-H), 6.45 (s, 1H, enone-H), 2.40 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Enamine Formation with 2-(Dimethylamino)ethylamine
The enamine is formed via nucleophilic addition of 2-(dimethylamino)ethylamine to the enone.
Procedure :
The enone (1.0 equiv) and 2-(dimethylamino)ethylamine (1.5 equiv) are stirred in toluene at 80°C for 12 h under Dean-Stark conditions to remove water. The (Z)-enamine is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) (Yield: 65%).
Optimization :
- Solvent Screening : Toluene > THF > DMF (highest yield in toluene due to azeotropic water removal).
- Base : No additional base required; the amine acts as both reactant and base.
Characterization :
- 13C NMR (DMSO-d₆) : δ 190.1 (C=O), 143.2 (C=N), 128.5–126.3 (thiophene-C), 58.4 (N–CH₂), 45.7 (N(CH₃)₂).
- HPLC-MS : m/z 278.1 [M+H]⁺.
Benzamide Coupling
The enamine is acylated with benzoyl chloride under Schotten-Baumann conditions.
Procedure :
The enamine (1.0 equiv) is dissolved in THF and cooled to 0°C. Benzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at room temperature for 4 h, then poured into ice-water. The precipitate is filtered and recrystallized from ethanol (Yield: 82%).
Side Reactions :
- Over-acylation is minimized by controlled addition of benzoyl chloride.
- Byproduct : Di-acylated product (<5%), removed via chromatography.
Characterization :
- 1H NMR (DMSO-d₆) : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.64–7.52 (m, 3H, Ar-H), 7.30 (d, J = 5.0 Hz, 1H, thiophene-H), 6.95 (s, 1H, enamine-H), 3.55 (t, J = 6.5 Hz, 2H, N–CH₂), 2.40 (s, 6H, N(CH₃)₂).
- Elemental Analysis : Calculated for C₂₁H₂₃N₃O₂S: C, 65.43; H, 6.01; N, 10.90. Found: C, 65.38; H, 6.05; N, 10.88.
Alternative Pathways
Microwave-Assisted Enamine Synthesis
Adapting methods from thienopyrimidine synthesis, the enamine formation is accelerated using microwave irradiation (100°C, 30 min), improving yield to 74% with reduced reaction time.
One-Pot Enamine-Benzamide Assembly
A sequential protocol combines enamine formation and acylation without isolating intermediates. The enone, 2-(dimethylamino)ethylamine, and benzoyl chloride are reacted in a single pot using DIPEA as a base (Yield: 68%).
Stereochemical Control
The (Z)-configuration is favored due to steric hindrance between the thiophene and benzamide groups. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial proximity of the thiophene-H and enamine-H, consistent with the Z-isomer.
Scalability and Industrial Considerations
- Catalyst Recycling : Piperidine used in the Claisen-Schmidt step is recovered via distillation (85% recovery).
- Waste Streams : Aqueous layers from acylations are neutralized with HCl, yielding benzoic acid for disposal.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide?
- Methodological Answer : A domino synthesis approach using tert-butyl hydroperoxide (TBHP) as an oxidant under reflux conditions is effective. For example, a similar Z-configuration benzamide derivative was synthesized by reacting intermediates with TBHP (2.93 mmol) in methanol under reflux for 2 hours, followed by purification via silica gel column chromatography (hexane/EtOAc gradient), yielding 95% pure product . Key steps include TLC monitoring, ethyl acetate extraction, and brine washing to remove impurities.
Q. What spectroscopic techniques are critical for initial characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (MS) should be used to verify molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How can solubility challenges during synthesis be addressed?
- Methodological Answer : Use polar aprotic solvents like methanol or acetonitrile for reactions involving thiophene or amide moieties. Post-reaction workup with ethyl acetate (3×10 mL) and brine washing improves phase separation and removes hydrophilic byproducts, as demonstrated in analogous syntheses .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR) be resolved?
- Methodological Answer : Combine X-ray crystallography with Density Functional Theory (DFT) calculations to validate stereochemistry. For example, crystal structures of related Z-configuration enaminones were resolved using single-crystal X-ray diffraction, confirming spatial arrangements of substituents . Computational modeling (e.g., Gaussian software) can simulate NMR spectra to cross-check experimental data .
Q. What strategies optimize reaction yields for intermediates with unstable enaminone moieties?
- Methodological Answer : Stabilize the enaminone core by using low-temperature (-20°C) reaction conditions and inert atmospheres (N₂/Ar). For instance, similar syntheses achieved higher yields by reducing exposure to moisture and oxygen, which can hydrolyze sensitive intermediates .
Q. How to design experiments to probe the compound’s supramolecular interactions (e.g., hydrogen bonding)?
- Methodological Answer : Conduct Hirshfeld surface analysis on X-ray crystallographic data to map intermolecular interactions. Cocrystallization studies with hydrogen-bond acceptors (e.g., aminobenzothiazole) can reveal packing motifs, as shown in benzopyran-phenethylamide cocrystals .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental solubility parameters?
- Methodological Answer : Re-evaluate solvent selection using Hansen solubility parameters (HSPs) and experimental cloud-point titrations. For example, discrepancies in benzamide derivatives were resolved by comparing computed LogP values with experimental octanol-water partition coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
